phenyl 3-tert-butyl-1-(3-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)phenyl)-1H-pyrazol-5-ylcarbamate
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Overview
Description
Phenyl 3-tert-butyl-1-(3-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)phenyl)-1H-pyrazol-5-ylcarbamate is a complex organic compound that features a pyrazole ring, a phenyl group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3-tert-butyl-1-(3-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)phenyl)-1H-pyrazol-5-ylcarbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group can be attached through the reaction of an alcohol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-tert-butyl-1-(3-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)phenyl)-1H-pyrazol-5-ylcarbamate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 3-tert-butyl-1-(3-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)phenyl)-1H-pyrazol-5-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of phenyl 3-tert-butyl-1-(3-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)phenyl)-1H-pyrazol-5-ylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved would depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Phenyl 3-tert-butyl-1-(3-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)phenyl)-1H-pyrazol-5-ylcarbamate: Similar in structure but may have different substituents on the pyrazole or phenyl rings.
Tetrahydropyranyl Ethers: Commonly used as protecting groups in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C27H33N3O5 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
phenyl N-[5-tert-butyl-2-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C27H33N3O5/c1-27(2,3)23-19-24(28-26(31)35-21-11-5-4-6-12-21)30(29-23)20-10-9-13-22(18-20)32-16-17-34-25-14-7-8-15-33-25/h4-6,9-13,18-19,25H,7-8,14-17H2,1-3H3,(H,28,31) |
InChI Key |
FCNRRSWLCBMOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)OC2=CC=CC=C2)C3=CC(=CC=C3)OCCOC4CCCCO4 |
Origin of Product |
United States |
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